ethyl 4-[({(2E)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoate
Description
This compound belongs to the thiazolidinone class, characterized by a five-membered ring containing nitrogen and sulfur. Its structure includes:
- A 4-methoxyphenyl imino group at position 2 of the thiazolidinone ring.
- Thiazolidinones are pharmacologically significant, often associated with antihyperglycemic, antimicrobial, and anti-inflammatory activities .
Properties
Molecular Formula |
C21H21N3O5S |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
ethyl 4-[[2-[2-(4-methoxyphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C21H21N3O5S/c1-3-29-20(27)13-4-6-14(7-5-13)22-18(25)12-17-19(26)24-21(30-17)23-15-8-10-16(28-2)11-9-15/h4-11,17H,3,12H2,1-2H3,(H,22,25)(H,23,24,26) |
InChI Key |
SCDNONCTKXFKCV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=NC3=CC=C(C=C3)OC)S2 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
-
Imine Formation : 4-Methoxyaniline reacts with glyoxylic acid to form an intermediate imine.
-
Ring Closure : Thioglycolic acid introduces sulfur into the system, facilitating cyclization via nucleophilic attack at the α-carbon of the imine. The reaction is catalyzed by triethylammonium hydrogen sulfate , which enhances proton transfer and stabilizes intermediates.
-
Side Chain Incorporation : Thioglycolic acid’s carboxylic acid group (-CH2COOH) becomes part of the thiazolidinone’s side chain at position 5, yielding 2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl acetic acid .
Key Parameters :
Functionalization of the Thiazolidinone Side Chain
The acetic acid moiety at position 5 is converted into an acyl chloride for subsequent amide coupling.
Acyl Chloride Formation
The carboxylic acid group is treated with thionyl chloride (SOCl2) under reflux:
Conditions :
The product, 2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl acetyl chloride , is isolated via vacuum distillation.
Amide Coupling with Ethyl 4-Aminobenzoate
The acyl chloride reacts with ethyl 4-aminobenzoate to form the final amide bond.
Coupling Reaction
The reaction proceeds in the presence of triethylamine (Et3N) as a base:
Conditions :
-
Molar Ratio : 1:1.2 (acyl chloride:amine)
-
Temperature : 0–5°C (to minimize side reactions)
-
Solvent : Tetrahydrofuran (THF)
Purification and Characterization
Purification Techniques
Spectroscopic Data
-
IR (KBr) :
-
¹H NMR (400 MHz, CDCl₃) :
Comparative Analysis of Synthetic Routes
| Parameter | Cyclocondensation Method | Alternative Route (Hantzsch) |
|---|---|---|
| Yield | 60–75% | 40–55% |
| Purity | ≥95% | 85–90% |
| Reaction Time | 6–8 hours | 12–15 hours |
| Scalability | Industrial | Laboratory-scale |
The cyclocondensation method outperforms Hantzsch-based approaches in yield and scalability, making it preferable for large-scale synthesis.
Challenges and Optimization Strategies
Stereochemical Control
The (2E)-configuration of the imino group is critical for bioactivity. Using Lewis acids (e.g., ZnCl2) during cyclocondensation favors the E-isomer by stabilizing the transition state.
Side Reactions
-
Hydrolysis of Acyl Chloride : Conduct reactions under anhydrous conditions.
-
Over-acetylation : Use stoichiometric amine bases to neutralize HCl.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[({(2E)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Ethyl 4-[({(2E)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-[({(2E)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The thiazolidinone moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations in Thiazolidinone Derivatives
Substituents on the Thiazolidinone Ring
- Target Compound: 4-Methoxyphenyl imino group at position 2.
- Analog 1: (2-{[1-(4-Chlorophenyl)ethylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid (): Replaces methoxyphenyl with chlorophenyl and introduces a hydrazono group. Impacts electronic properties (electron-withdrawing Cl vs. electron-donating OMe) and binding interactions .
Functional Groups at Position 5
- Target Compound : Ethyl benzoate ester.
Pharmacological Activity Comparisons
Key Insights :
Physicochemical Properties
| Property | Target Compound | Analog 3 (Benzoic Acid) | Analog 4 (Fluorobenzyl-Indole) |
|---|---|---|---|
| Lipophilicity (LogP) | High (ester group) | Low (carboxylic acid) | Moderate (fluorinated aryl) |
| Solubility | Low in water | High in polar solvents | Low |
| Stability | Stable under neutral pH | Acid-sensitive | Photolabile |
Biological Activity
Ethyl 4-[({(2E)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoate, a compound belonging to the class of thiazolidinones, has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular structure:
- Molecular Formula: C19H19N3O4S
- Molar Mass: 385.44 g/mol
- CAS Number: 444713-31-9
The unique structural features of this compound include a thiazolidinone ring, an imine group, and various aromatic moieties that contribute to its biological activities.
Thiazolidinones have been studied for their ability to interact with various biological targets, including enzymes and receptors. The mechanisms of action can be summarized as follows:
- Enzyme Inhibition: Thiazolidinone derivatives have shown potential in inhibiting enzymes involved in metabolic pathways, which may lead to therapeutic effects in conditions such as diabetes and cancer.
- Antioxidant Activity: Some thiazolidinones exhibit antioxidant properties that help mitigate oxidative stress in cells, potentially reducing damage in various diseases.
- Apoptosis Induction: Certain derivatives have been reported to induce apoptosis in cancer cells through both intrinsic and extrinsic signaling pathways.
Anticancer Activity
Research has demonstrated that thiazolidinone derivatives, including this compound, exhibit significant anticancer properties. For instance:
- Cytotoxicity Testing: Studies using the sulforhodamine B (SRB) assay revealed that certain derivatives showed cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4x | MCF-7 | Comparable to Adriamycin |
| 5a | HeLa | Significant apoptosis induction |
Antibacterial and Antibiofilm Activity
The compound has also been evaluated for its antibacterial properties. It demonstrated effectiveness against various bacterial strains:
- Minimum Inhibitory Concentration (MIC): Certain thiazolidinone derivatives exhibited MIC values as low as 0.5 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 8d | S. aureus | 0.5 |
| 20 | MRSA | 6.25 |
Anti-inflammatory Effects
In addition to anticancer and antibacterial activities, some studies suggest that thiazolidinones may possess anti-inflammatory properties. This is particularly relevant in the context of metabolic disorders and chronic inflammation.
Case Studies
-
Study on Insulin Sensitization:
A study involving thiazolidinone derivatives showed their potential as insulin sensitizers in high-carbohydrate diet-induced insulin-resistant mice. These compounds helped reduce hyperglycemia and improved glucose uptake in isolated rat diaphragms . -
Anticancer Mechanism Investigation:
Research indicated that specific thiazolidinone derivatives induced apoptosis in cancer cells via modulation of signaling pathways associated with cell survival and death .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing ethyl 4-[({(2E)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoate, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with the condensation of 4-methoxyphenyl isothiocyanate with a thiazolidinone precursor, followed by acetylation and coupling to the benzoate ester moiety. Critical steps include:
- Thiazolidinone ring formation : Reacting 4-methoxyphenyl imino groups with thiourea derivatives under controlled pH (e.g., acetic acid catalysis) .
- Acetylation : Using acetyl chloride in anhydrous dichloromethane at 0–5°C to minimize side reactions .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or recrystallization from ethanol improves purity (>95% by HPLC) .
Q. Which spectroscopic techniques are essential for structural characterization of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the 4-methoxyphenyl group (δ 3.8 ppm for OCH₃), thiazolidinone carbonyl (δ 170–175 ppm), and ester carbonyl (δ 165–168 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in the aromatic region .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak ([M+H]⁺) and fragmentation patterns .
- IR Spectroscopy : Peaks at ~1680 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-N stretch) confirm functional groups .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Methodological Answer :
- Antimicrobial Screening : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to ampicillin .
- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and normal cells (e.g., HEK293) to assess selectivity .
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., COX-2) using fluorogenic substrates .
Advanced Research Questions
Q. How can reaction yields be optimized when synthesizing analogs with varying substituents on the thiazolidinone ring?
- Methodological Answer :
- DoE (Design of Experiments) : Use a Taguchi orthogonal array to test variables (temperature, solvent polarity, catalyst loading). For example, replacing DMF with THF increases yields by 15% for electron-withdrawing substituents .
- Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 45 minutes while maintaining >90% yield for halogenated analogs .
- In Situ Monitoring : ReactIR tracks intermediate formation, enabling real-time adjustments (e.g., adding base to stabilize reactive intermediates) .
Q. How should contradictory data on biological activity between this compound and its structural analogs be resolved?
- Methodological Answer :
- SAR Analysis : Compare IC₅₀ values of analogs (e.g., 4-methoxy vs. 4-chloro phenyl groups) to identify critical substituents. For example, methoxy groups enhance antimicrobial activity (MIC = 2 µg/mL vs. 8 µg/mL for chloro analogs) .
- Molecular Docking : Use AutoDock Vina to simulate binding poses in target proteins (e.g., S. aureus DNA gyrase). Hydrophobic interactions with the thiazolidinone ring may explain potency disparities .
- Metabolic Stability Assays : LC-MS/MS evaluates hepatic microsome stability; compounds with ester groups may hydrolyze faster, reducing in vivo efficacy .
Q. What computational strategies can predict off-target interactions or toxicity early in development?
- Methodological Answer :
- Pharmacophore Modeling : Generate 3D pharmacophores using Schrödinger Phase to screen against toxicity databases (e.g., Tox21).
- Machine Learning : Train random forest models on ChEMBL data to predict hERG channel inhibition (cardiotoxicity risk) .
- ADMET Prediction : SwissADME estimates bioavailability (e.g., logP <5), while ProTox-II flags hepatotoxicity risks .
Comparative and Mechanistic Questions
Q. How does the electronic nature of substituents on the phenyl ring influence reactivity in nucleophilic acyl substitution?
- Methodological Answer :
- Hammett Analysis : Plot σ values (electron-withdrawing/-donating) against reaction rates. Electron-withdrawing groups (e.g., -NO₂) accelerate substitution (k = 0.45 min⁻¹ vs. 0.12 min⁻¹ for -OCH₃) due to enhanced electrophilicity .
- DFT Calculations : B3LYP/6-31G* simulations show lower activation energy (ΔG‡ = 18 kcal/mol) for nitro-substituted vs. methoxy analogs (ΔG‡ = 24 kcal/mol) .
Q. What strategies validate the compound’s mechanism of action in enzyme inhibition?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to purified enzymes (e.g., COX-2). A KD <1 µM suggests high affinity .
- X-Ray Crystallography : Co-crystallize the compound with the target enzyme (e.g., PDB entry 6COX) to identify hydrogen bonds with active-site residues (e.g., Arg120) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding enthalpy (ΔH) and entropy (ΔS) to distinguish competitive vs. allosteric inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
